Diheptyl phthalate

Description

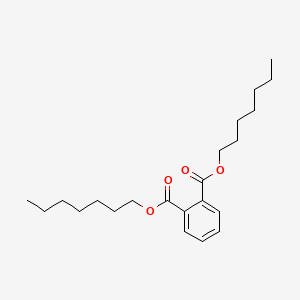

This compound is the diheptyl ester of benzene-1,2-dicarboxylic acid. It is a phthalate ester and a diester.

DHPP is a natural product found in Alternaria kikuchiana, Alternaria gaisen, and other organisms with data available.

Structure

2D Structure

Properties

IUPAC Name |

diheptyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCXWCOOWVGKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040779 | |

| Record name | Diheptyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diheptyl phthalate appears as odorless white liquid. May float or sink in water. (USCG, 1999), Colorless odorless liquid; [ICSC] White odorless liquid; [CAMEO] Colorless liquid; [MSDSonline], ODOURLESS COLOURLESS LIQUID. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diheptyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

360 °C | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

224 °C c.c. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, 0.01% in water, Sol in benzene, toluene, petrol, kerosene, and mineral oils | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1 at 68 °F (est.) (USCG, 1999), Relative density (water = 1): 0.99 | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000207 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, Vapor pressure, kPa at 20 °C: 0.0002 | |

| Record name | Diheptyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

3648-21-3, 68515-44-6 | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diheptyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diheptyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diheptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diheptyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diheptyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, diheptyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE05VO8P8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diheptyl Phthalate: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diheptyl phthalate (B1215562) (DHP), a key plasticizer, is primarily synthesized through the esterification of phthalic anhydride (B1165640) with n-heptanol. This technical guide provides a comprehensive overview of the synthesis pathways, reaction mechanisms, and experimental protocols for the production of diheptyl phthalate. It includes a detailed examination of the reaction kinetics, the role of various catalysts, and post-synthesis purification techniques. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using DOT language diagrams to facilitate a deeper understanding of the synthesis workflow.

Introduction

This compound, a high-molecular-weight ortho-phthalate, is a widely utilized plasticizer in the manufacturing of polyvinyl chloride (PVC) and other polymers. Its primary function is to enhance the flexibility, durability, and longevity of these materials. The synthesis of DHP is a critical industrial process, typically achieved via the esterification of phthalic anhydride with n-heptanol. This guide delves into the technical intricacies of this process, offering valuable insights for professionals in chemical research and development.

Synthesis Pathway and Mechanism

The synthesis of this compound from phthalic anhydride and n-heptanol is a two-stage process.[1]

Stage 1: Monoester Formation

The initial step involves the rapid, non-catalytic, and practically irreversible reaction between phthalic anhydride and n-heptanol to form mono-n-heptyl phthalate.[1] This reaction is an alcoholysis of the anhydride ring and proceeds exothermically, often initiating at elevated temperatures.[2]

Stage 2: Diester Formation

The second stage is the slower, reversible esterification of the mono-n-heptyl phthalate with a second molecule of n-heptanol to yield di-n-heptyl phthalate and water.[1][2] This step requires a catalyst to proceed at a reasonable rate and determines the overall reaction time. To drive the equilibrium towards the formation of the diester, the water produced during the reaction is continuously removed, typically through azeotropic distillation.[2]

The overall reaction can be summarized as follows:

C₆H₄(CO)₂O + 2 CH₃(CH₂)₆OH ⇌ C₆H₄(COOCH₂ (CH₂)₅CH₃)₂ + H₂O

dot

Caption: General synthesis pathway of this compound.

Reaction Kinetics

Kinetic studies of the esterification of phthalic anhydride with n-heptanol using sulfuric acid as a catalyst have shown that the first stage of monoester formation is very rapid. The second stage, the conversion of the monoester to the diester, is the rate-determining step and is found to be first-order with respect to the monoester and zero-order with respect to the alcohol.[3]

Catalysts for this compound Synthesis

A variety of catalysts can be employed for the synthesis of this compound, with acid catalysts and organometallic compounds being the most common.

Acid Catalysts

Sulfuric acid is a classic and highly effective catalyst for this esterification, leading to high reaction rates.[3] Other acid catalysts such as p-toluenesulfonic acid have also been utilized.

Organometallic Catalysts

Amphoteric catalysts, particularly titanium-based compounds like tetrabutyl titanate and tetraisopropyl titanate, are widely used in industrial production.[2][4] These catalysts are effective at temperatures around 200°C, which helps to minimize side reactions and allows for the recycling of excess alcohol without extensive purification.[2] Zirconium-based catalysts have also shown effectiveness in these reactions.[5]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and similar phthalates under various catalytic conditions.

Table 1: Reaction Conditions for Di-n-heptyl Phthalate Synthesis with Sulfuric Acid Catalyst

| Parameter | Value | Reference |

| Molar Ratio (n-heptanol:phthalic anhydride) | 3:1, 5:1, 10:1 | [4] |

| Catalyst Concentration (H₂SO₄) | 0.1 mass% | [4] |

| Temperature Range | 413–453 K (140–180 °C) | [4] |

| Pressure | Atmospheric | [4] |

Table 2: Reaction Conditions for Di-(2-propyl heptyl)phthalate Synthesis with Titanium Catalyst

| Parameter | Value | Reference |

| Catalyst | Tetrabutyl titanate (Ti(OBu)₄) | [4] |

| Molar Ratio (2-propyl-1-heptanol:phthalic anhydride) | 2.5:1 | [4] |

| Catalyst Concentration | 0.1% | [4] |

| Temperature | 220 °C | [4] |

| Reaction Time | 4 hours | [4] |

| Esterification Yield | up to 99% | [4] |

Experimental Protocols

Synthesis of Di-n-heptyl Phthalate using Sulfuric Acid Catalyst

This protocol is based on the kinetic studies of the esterification of phthalic anhydride with n-heptanol.[4]

Materials:

-

Phthalic anhydride

-

n-Heptyl alcohol

-

Sulfuric acid (concentrated)

-

Sodium carbonate solution (20% aqueous)

-

Dichloromethane (B109758) or n-hexane (for extraction)

-

Anhydrous sodium sulfate

Equipment:

-

Glass reactor (e.g., 1 dm³ flask) equipped with a thermometer, sampling cock, magnetic stirrer, and an azeotropic head with a condenser.

-

Thermostat

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (optional)

Procedure:

-

Reaction Setup: In the glass reactor, combine phthalic anhydride and n-heptyl alcohol in a desired molar ratio (e.g., 5:1 alcohol to anhydride).

-

Catalyst Addition: Add sulfuric acid to a concentration of 0.1 mass% of the total reactants.

-

Reaction: Heat the mixture to the desired temperature (e.g., 140-180°C) with continuous stirring (e.g., 1040 rpm). The water produced during the reaction is removed azeotropically using the Dean-Stark apparatus.

-

Monitoring: The progress of the reaction can be monitored by taking samples periodically and analyzing them using gas chromatography to determine the conversion of the monoester to the diester.

-

Neutralization: After the reaction is complete (typically when the desired conversion is reached), cool the mixture to room temperature. Neutralize the excess acid catalyst by washing the reaction mixture with a 20% aqueous solution of sodium carbonate.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like dichloromethane or n-hexane.[6]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography using a suitable eluent system (e.g., ethyl acetate/n-hexane) or by vacuum distillation to obtain pure di-n-heptyl phthalate.[6]

dot

Caption: Experimental workflow for this compound synthesis.

Synthesis using Titanium-based Catalyst (General Procedure)

A general procedure for using a titanium-based catalyst can be adapted from the synthesis of similar phthalates.[4]

-

Reaction Setup: Charge the reactor with phthalic anhydride and the alcohol (e.g., n-heptanol) in the appropriate molar ratio.

-

Catalyst Addition: Add the titanium catalyst (e.g., tetrabutyl titanate) at a concentration of approximately 0.1-0.3% by weight of the reactants.[4][7]

-

Reaction: Heat the mixture to a higher temperature, typically in the range of 200-220°C, with continuous stirring and removal of water.

-

Workup: The workup procedure would be similar to the acid-catalyzed reaction, involving cooling, neutralization of any acidic byproducts, extraction, drying, and purification.

Purification and Analysis

The final product, this compound, is typically a colorless to pale yellow liquid.[2] Purity is crucial for its application as a plasticizer.

Purification Techniques

-

Neutralization and Washing: Removal of the acid catalyst and any remaining monoester is achieved by washing with a basic solution, such as sodium carbonate or sodium hydroxide.

-

Extraction: Liquid-liquid extraction is used to separate the ester from the aqueous phase.

-

Distillation: Vacuum distillation is an effective method for purifying the final product, especially for removing unreacted alcohol and other volatile impurities.

-

Chromatography: For laboratory-scale purification and to achieve very high purity, column chromatography is employed.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C22H34O4 | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3056818A - Titanium and zirconium esterification catalysts - Google Patents [patents.google.com]

- 6. DI-N-HEXYL PHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Di-n-heptyl Phthalate: A Comprehensive Physicochemical Profile for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties of Di-n-heptyl phthalate (B1215562) (DHP), an organic compound of interest to researchers, scientists, and professionals in drug development. This document compiles essential quantitative data, outlines standardized experimental protocols for its characterization, and visualizes a key biological pathway influenced by related compounds.

Core Physicochemical Properties

Di-n-heptyl phthalate (CAS No: 3648-21-3) is a phthalate ester recognized for its use as a plasticizer. A thorough understanding of its physical and chemical characteristics is paramount for its application and for assessing its environmental and biological interactions.

Table 1: General and Physical Properties of Di-n-heptyl Phthalate

| Property | Value | Source(s) |

| Molecular Formula | C22H34O4 | [1] |

| Molecular Weight | 362.51 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Odor | Odorless | [3] |

| Density | 0.992 g/mL | [1] |

| Boiling Point | 360 °C | |

| Melting Point | < -40 °C | |

| Flash Point | 213 °C (415 °F) | |

| Refractive Index | 1.486 | |

| Viscosity | Data Not Available |

Table 2: Solubility and Partitioning Behavior of Di-n-heptyl Phthalate

| Property | Value | Source(s) |

| Water Solubility | Sparingly soluble | |

| Octanol/Water Partition Coefficient (log Pow) | 7.6 (estimated) | |

| Vapor Pressure | 2.07E-06 mm Hg |

Experimental Protocols for Property Determination

While specific experimental records for Di-n-heptyl phthalate are not extensively detailed in publicly available literature, the following section outlines standardized methodologies that are broadly applicable for the determination of its key physicochemical properties.

Density Measurement

The density of liquid compounds like Di-n-heptyl phthalate can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052. This method involves introducing a small liquid sample into an oscillating U-tube. The instrument measures the change in the oscillation frequency caused by the mass of the sample in the tube and calculates the density based on calibration data.

Boiling Point Determination

The boiling point is a critical parameter for assessing the volatility of a substance. For compounds with high boiling points, distillation methods under reduced pressure are often employed to prevent decomposition. The observed boiling point is then extrapolated to atmospheric pressure.

Flash Point Measurement

The flash point, indicating the flammability of a substance, is typically determined using a closed-cup tester. The Pensky-Martens closed-cup method (ASTM D93) is a widely accepted standard. In this procedure, the sample is heated at a controlled rate in a closed cup. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed.

Water Solubility Assessment

The water solubility of sparingly soluble substances like Di-n-heptyl phthalate can be determined using the flask method, as described in OECD Guideline 105. This involves agitating an excess amount of the substance in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Octanol-Water Partition Coefficient (log Pow) Estimation

The octanol-water partition coefficient is a key indicator of a substance's hydrophobicity and potential for bioaccumulation. For compounds with high log Pow values, the High-Performance Liquid Chromatography (HPLC) method (OECD Guideline 117) is often preferred over the traditional shake-flask method to avoid analytical challenges. This method correlates the retention time of the substance on a reverse-phase HPLC column with the known log Pow values of reference compounds.

Biological Interaction: Nrf-2 Mediated Antioxidant Response

Some phthalate derivatives have been shown to activate the Nrf-2 (Nuclear factor erythroid 2-related factor 2) mediated antioxidant response in human cell lines. While the specific mechanism for Di-n-heptyl phthalate is a subject for further research, the generalized pathway provides a valuable framework for understanding potential cellular interactions.

Caption: Generalized Nrf-2 mediated antioxidant response pathway.

Experimental and Analytical Workflow

A systematic approach is crucial for the comprehensive physicochemical characterization of a compound like Di-n-heptyl phthalate. The following workflow illustrates a logical sequence of analysis.

References

Diheptyl phthalate CAS number 3648-21-3

A Technical Guide to Diheptyl Phthalate (B1215562) (CAS No. 3648-21-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Diheptyl Phthalate (DHP), CAS number 3648-21-3. It covers its physicochemical properties, synthesis and analytical methodologies, toxicological profile, and metabolic pathways. This guide is intended for professionals in research, scientific, and drug development fields, presenting key data in structured tables and visualizing complex processes through detailed diagrams to facilitate understanding and further investigation.

Introduction

This compound (DHP), a member of the phthalate ester class of compounds, is primarily utilized as a plasticizer to impart flexibility to polyvinylchloride (PVC) resins and other polymers.[1] Its applications are found in a variety of products, including flooring, wall coverings, cellulose (B213188) plastics, rubbers, paints, and adhesives.[1] Structurally, it is a diester of phthalic acid and n-heptanol. Due to its widespread use and potential for human exposure, a thorough understanding of its chemical and biological properties is essential for risk assessment and safety evaluation.

Physicochemical Properties

DHP is a colorless to light yellow, odorless liquid.[2][3] It is characterized by low water solubility but is soluble in many common organic solvents and oils.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3648-21-3 | |

| Molecular Formula | C₂₂H₃₄O₄ | |

| Molecular Weight | 362.50 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Practically odorless | |

| Boiling Point | 194 - 196 °C at 0.04 mmHg | |

| Density | 0.988 g/mL at 25 °C | |

| Refractive Index | n20/D 1.485 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Vapor Pressure | 2.07 x 10⁻⁶ mm Hg | |

| Water Solubility | Low | |

| LogP (estimated) | 7.6 |

Synthesis and Analytical Methods

General Synthesis Protocol

The industrial production of this compound, like other phthalate esters, typically involves a two-step esterification reaction. The general process is as follows:

-

Monoesterification: Phthalic anhydride (B1165640) is reacted with an excess of n-heptanol. This initial reaction is exothermic and proceeds rapidly at elevated temperatures to form the monoheptyl phthalate intermediate.

-

Diesterification: A catalyst, such as sulfuric acid or a titanium-based catalyst like titanium(IV) butoxide, is added to the mixture. The reaction is then heated (e.g., to 180-240 °C) to drive the second esterification, forming this compound. Water is continuously removed during this stage, often as a heteroazeotrope with an organic solvent, to shift the equilibrium towards the product.

-

Purification: The crude product is neutralized with an alkaline solution (e.g., sodium carbonate) to remove the acid catalyst, washed with water, and then purified, typically through vacuum distillation, to remove excess alcohol and other impurities.

A generalized workflow for this synthesis is depicted below.

Analytical Detection Protocols

Gas chromatography is a common method for the analysis of DHP in various matrices.

-

Principle: The sample is volatilized and injected into the head of a chromatographic column. The compound is transported through the column by an inert gas mobile phase. Separation is achieved based on the differential partitioning of DHP between the mobile phase and the stationary phase in the column.

-

Sample Preparation: Typically involves solvent extraction (e.g., with petroleum ether in hexane) from the sample matrix (air, water, soil, etc.).

-

Instrumentation & Conditions (Typical):

-

Injector: Split/splitless, operated at a high temperature (e.g., 250-280°C).

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5).

-

Carrier Gas: Helium or Nitrogen.

-

Oven Program: A temperature gradient is used to elute the compound, for example, starting at 100°C and ramping to 300°C.

-

Detector: An Electron Capture Detector (ECD) is highly sensitive for phthalates, though a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be used for detection and confirmation. The minimum detectable concentration with an ECD can be as low as 0.001 µg/m³.

-

HPLC is used for analyzing DHP, particularly in aqueous samples.

-

Principle: A liquid solvent (mobile phase) containing the sample is forced under high pressure through a column packed with a solid adsorbent material (stationary phase). DHP is separated based on its affinity for the stationary phase.

-

Instrumentation & Conditions (Typical):

-

Column: A reverse-phase column, such as an octadecyltrichlorosilane (B89594) (C18) bonded stationary phase, is commonly used.

-

Mobile Phase: A gradient system, often starting with a high percentage of water and transitioning to a high percentage of an organic solvent like methanol (B129727) or acetonitrile.

-

Detector: A UV detector is typically used, as the benzene (B151609) ring in the phthalate structure absorbs UV light.

-

Sample Preparation: DHP can be adsorbed from water samples onto the C18 stationary phase and then eluted with the mobile phase gradient.

-

Toxicology Profile

This compound exhibits a range of toxicological effects, primarily observed in animal studies at high doses. It has low acute toxicity but raises concerns regarding reproductive, developmental, and liver toxicity with repeated exposure.

Acute and Local Toxicity

DHP has low acute oral and dermal toxicity. Studies in rabbits showed it caused minimal skin and eye irritation, and it did not induce skin sensitization in guinea pigs or humans.

Systemic and Organ-Specific Toxicity

The liver, kidneys, and reproductive system are the primary target organs for DHP toxicity.

Table 2: Summary of Toxicological Endpoints for this compound

| Endpoint | Species | Dose/Concentration | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Repeat Dose Toxicity (Oral) | Rat | LOAEL: 222-750 mg/kg/day | Liver (hepatocyte enlargement) and kidney changes. | |

| Repeat Dose Toxicity (Oral) | Rat | NOAEL: 50-168 mg/kg/day | No adverse effects observed. | |

| Hepatotoxicity | Male F344 Rat | 1,000 & 2,000 mg/kg/day for 26 weeks | Increased liver weight, hepatocyte hypertrophy, increased serum liver enzymes (AST, ALT, ALP, GGT), induction of pre-neoplastic foci. | |

| Reproductive Toxicity (Male) | Rat | 7.2 mmol/kg/day for 4 days | Testicular atrophy, increased urinary zinc excretion, decreased testicular zinc. | |

| Reproductive Toxicity (Male) | Rat | 1,000 & 2,000 mg/kg/day for 26 weeks | Decreased absolute and relative prostate weights. No testicular histopathological alterations. | |

| Developmental Toxicity (Di-isoheptyl phthalate) | Rat | 750 mg/kg/day (gavage, GD 6-20) | Increased resorptions, reduced fetal weight, skeletal and visceral malformations (including ectopic testes). | |

| Developmental Toxicity (Di-isoheptyl phthalate) | Rat | NOEL: 300 mg/kg/day | No effect level in the developmental toxicity study. | |

| Genotoxicity/Carcinogenicity | In vitro | Not specified | Non-genotoxic in bacterial mutation and cytogenetic tests. | |

| Carcinogenicity | Rat | 1,000 & 2,000 mg/kg/day for 26 weeks | Induces liver pre-neoplastic foci, suggesting potential as a genotoxic carcinogen in the rat liver. |

Note: Some data is for the structurally similar Di-isoheptyl phthalate (DIHP) and is included for context where DHP-specific data is limited.

Endocrine Disruption and Mechanism of Action

The hepatotoxicity of DHP is linked to its activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα in rodent liver leads to a cascade of events including hepatocyte proliferation, peroxisome proliferation, and alterations in lipid metabolism, which over time can contribute to the development of liver tumors. This mechanism is considered a key event in the mode of action for liver carcinogenesis by many phthalates in rodents.

References

Diheptyl Phthalate and its Endocrine Disrupting Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diheptyl phthalate (B1215562) (DHP), a plasticizer used to enhance the flexibility of polymers, has come under scrutiny for its potential endocrine-disrupting capabilities. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine disruption pathways of DHP and its isomers. While research specifically on diheptyl phthalate is less extensive than for other phthalates like DEHP, existing studies on DHP isomers, such as di-isoheptyl phthalate (DIHP) and di(5-methylhexyl) phthalate (DMHP), provide valuable insights into its toxicological profile. This document summarizes key findings on its metabolism, interaction with nuclear receptors, and downstream effects on reproductive and developmental endpoints. It includes quantitative data from in vivo studies, detailed experimental protocols for key assays, and visualizations of the pertinent biological pathways.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. This compound (DHP) refers to a group of isomers of phthalic acid esters with a seven-carbon alkyl chain. Due to their widespread use, human exposure to phthalates is ubiquitous, raising concerns about their potential adverse health effects, particularly their ability to interfere with the endocrine system. This guide focuses on the endocrine-disrupting mechanisms of this compound, drawing from studies on DHP and its isomers to provide a detailed technical resource for the scientific community.

Metabolism of this compound

The metabolism of this compound is a critical factor in its toxicokinetics and biological activity. In vivo studies on a DHP isomer, di(5-methylhexyl) phthalate (DMHP), in rats have elucidated the primary metabolic pathway.

Following oral administration, DMHP is rapidly absorbed and subsequently metabolized. The initial step involves hydrolysis of the diester to its monoester, mono-5-methylhexyl phthalate (MMHP). This monoester undergoes further oxidation to form several hydroxylated and carboxylated metabolites. The major urinary metabolites identified in rats are 5-hydroxy-5-methylhexyl phthalate, 6-hydroxy-5-methylhexyl phthalate, 5-carboxyhexyl phthalate, and 3-carboxypropyl phthalate. A significant portion of the administered dose is excreted in the urine and feces.[1]

Figure 1: Generalized metabolic pathway of this compound in rats.

Interaction with Nuclear Receptors and Signaling Pathways

The endocrine-disrupting effects of phthalates are primarily mediated through their interaction with nuclear receptors, leading to altered gene expression and subsequent physiological changes.

Androgen Receptor (AR) Signaling

Studies on various phthalates suggest a common mechanism of anti-androgenicity. While direct binding data for this compound to the androgen receptor is limited, a highly sensitive reporter gene assay found that DHP had no effect on the activity of the human androgen receptor (hAR).[2] This suggests that DHP itself may not be a direct antagonist of the androgen receptor.

However, in vivo studies with the isomer di-isoheptyl phthalate (DIHP) demonstrate clear anti-androgenic effects. Gestational exposure to DIHP in rats resulted in a dose-dependent reduction in fetal testicular testosterone (B1683101) production.[3][4] This was accompanied by the downregulation of several genes crucial for steroidogenesis, including StAR (Steroidogenic Acute Regulatory Protein) and Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1).[5] The IC50 for the suppression of serum testosterone by DIHP was determined to be 384 mg/kg/day in male pups.[6] Furthermore, a 26-week oral toxicity study of this compound in male rats showed a significant decrease in absolute and relative prostate weights at doses of 1,000 and 2,000 mg/kg/day, which is indicative of anti-androgenic activity.[7]

Figure 2: Proposed anti-androgenic pathway of Di-isoheptyl Phthalate.

Estrogen Receptor (ER) Signaling

Similar to the androgen receptor, direct interaction studies for this compound with estrogen receptors are sparse. A reporter gene assay indicated that DHP had no effect on the activities of human estrogen receptor alpha (hERα) and beta (hERβ).[2] This suggests that DHP is not a direct estrogen receptor agonist or antagonist.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Some phthalates are known to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which plays a role in lipid metabolism and can lead to liver effects. A 26-week oral toxicity study identified this compound as a PPARα agonist.[7] In this study, DHP administration to rats led to significant increases in liver weight and histopathological changes consistent with PPARα activation, such as hepatocyte hypertrophy.[7]

Figure 3: this compound activation of the PPARα signaling pathway in the liver.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies on di-isoheptyl phthalate (DIHP) and this compound (DHP).

Table 1: Dose-Response Data from a Two-Generation Reproductive Toxicity Study of Di-isoheptyl Phthalate (DIHP) in Rats [8][9]

| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL |

| Parental Systemic Toxicity | 64-168 | 222-750 | Histopathological changes in liver and kidney |

| Fertility (F1 Generation) | 227-750 | 419-1360 | Decreased reproductive organ weight |

| Developmental Toxicity (F2) | 64-168 | 222-750 | Decreased anogenital distance in male offspring |

Table 2: Effects of Di-isoheptyl Phthalate (DIHP) on Testosterone Production in Male Rat Pups [6]

| Parameter | Value | Units |

| IC50 for serum testosterone suppression | 384 | mg/kg/day |

| LOAEL for decreased serum testosterone | 100 | mg/kg/day |

| LOAEL for increased fetal Leydig cell cluster size | 10 | mg/kg/day |

| LOAEL for increased multinucleated gonocytes | 100 | mg/kg/day |

Table 3: Effects of this compound (DHP) in a 26-Week Oral Toxicity Study in Male Rats [7]

| Dose (mg/kg/day) | Observation |

| 1,000 and 2,000 | Significant decrease in absolute and relative prostate weights |

| 1,000 and 2,000 | Significant increase in absolute and relative liver weights |

| 1,000 and 2,000 | Histopathological evidence of hepatocyte hypertrophy |

Experimental Protocols

Two-Generation Reproductive Toxicity Study of Di-isoheptyl Phthalate (DIHP)

-

Test Substance: Di-isoheptyl phthalate (DIHP)

-

Vehicle: Diet

-

Animal Model: Sprague-Dawley rats

-

Experimental Design: F0 parental animals were administered DIHP in their diet at concentrations of 1000, 4500, and 8000 ppm for a pre-mating period, during mating, gestation, and lactation. The F1 generation was selected from these litters and continued on the same dietary concentrations. The F1 animals were then mated to produce the F2 generation.

-

Parameters Evaluated:

-

Parental (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), organ weights (liver, kidney, reproductive organs), and histopathology.

-

Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, nipple retention, age at sexual maturation (vaginal opening in females, balanopreputial separation in males), and post-mortem examinations for developmental abnormalities.

-

-

Data Analysis: Statistical analysis was performed to determine No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for various endpoints.[8][9]

Figure 4: Experimental workflow for a two-generation reproductive toxicity study.

Fetal Testosterone Production Assay

-

Test Substance: Di-isoheptyl phthalate (DIHP)

-

Vehicle: Corn oil

-

Animal Model: Pregnant Sprague-Dawley rats

-

Experimental Design: Pregnant dams were administered DIHP by oral gavage at doses of 0, 10, 100, 500, and 1,000 mg/kg/day from gestational day 12 to 21. On gestational day 21, male fetuses were collected.

-

Testosterone Measurement: Blood was collected from the fetuses to measure serum testosterone levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Gene Expression Analysis: Testes were collected for RNA extraction and quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of steroidogenesis-related genes, including Lhcgr, Star, Cyp11a1, Hsd3b1, Cyp17a1, and Hsd17b3.[6]

26-Week Oral Toxicity Study of this compound (DHP)

-

Test Substance: this compound (DHP)

-

Vehicle: Not specified, administered via gavage

-

Animal Model: Male F344 rats

-

Experimental Design: Rats were administered DHP by oral gavage at doses of 0 (control), 1,000, or 2,000 mg/kg/day for 26 weeks.

-

Parameters Evaluated: Body weight, food and water consumption, clinical chemistry, organ weights (liver, prostate), and histopathology of the liver and testes. Immunohistochemical analysis for markers of cell proliferation (PCNA) and pre-neoplastic lesions (GST-P) in the liver was also performed.[7]

Conclusion

The available evidence indicates that this compound and its isomers are endocrine disruptors, with the most pronounced effects observed on the male reproductive system. Di-isoheptyl phthalate has been shown to be a potent anti-androgenic compound, primarily by inhibiting testicular testosterone production through the downregulation of key steroidogenic genes, rather than by direct androgen receptor antagonism. This compound also demonstrates liver toxicity, likely mediated through the activation of PPARα. While direct interactions with estrogen and androgen receptors appear to be minimal for the parent compound, the in vivo data clearly demonstrate endocrine-disrupting activity, which may be attributable to its metabolites or to indirect mechanisms. Further research is warranted to fully elucidate the binding affinities of DHP and its metabolites to a broader range of nuclear receptors and to explore the potential for endocrine disruption in other hormonal axes.

References

- 1. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-response assessment of fetal testosterone production and gene expression levels in rat testes following in utero exposure to diethylhexyl phthalate, diisobutyl phthalate, diisoheptyl phthalate, and diisononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Production of Testosterone and Gene Expression in Neonatal Testes of Rats Exposed to Diisoheptyl Phthalate During Pregnancy is Inhibited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Twenty-six-week oral toxicity of this compound with special emphasis on its induction of liver proliferative lesions in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of di-(2-ethylhexyl) phthalate and four of its metabolites on steroidogenesis in MA-10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Diheptyl Phthalate: An In-depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diheptyl phthalate (B1215562) (DHpP), a member of the phthalate ester family of compounds, has been utilized as a plasticizer to impart flexibility and durability to various polymeric materials. As with other phthalates, DHpP is not chemically bound to the polymer matrix, leading to its potential release into the environment throughout the product lifecycle. Understanding the environmental fate and degradation of DHpP is crucial for assessing its potential ecological risks and for the development of environmentally benign alternatives. This technical guide provides a comprehensive overview of the current scientific understanding of DHpP's behavior in the environment, with a focus on its degradation pathways, quantitative data, and the experimental methodologies used for its study.

Physicochemical Properties of Diheptyl Phthalate

A substance's environmental fate is largely governed by its inherent physical and chemical properties. These properties influence its distribution between environmental compartments such as air, water, soil, and biota. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H34O4 | --INVALID-LINK-- |

| Molecular Weight | 362.5 g/mol | --INVALID-LINK-- |

| Water Solubility | Low (specific value not readily available) | [General Phthalate Information] |

| Vapor Pressure | 2.07 x 10^-6 mm Hg at 25°C | --INVALID-LINK-- |

| Log Kow (Octanol-Water Partition Coefficient) | Estimated at 7.6 | --INVALID-LINK-- |

| Henry's Law Constant | 3.5 x 10^-6 atm-m³/mol (estimated) | --INVALID-LINK-- |

Environmental Fate and Transport

The environmental distribution of this compound is dictated by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient (Log Kow) suggest a strong tendency to partition from water into organic phases, such as soil organic matter, sediments, and biological tissues.

Soil and Sediment:

Atmosphere:

With a low vapor pressure, DHpP is considered a semi-volatile organic compound (SVOC). In the atmosphere, it is expected to exist in both the vapor phase and adsorbed to particulate matter. The atmospheric fate is primarily governed by photochemical reactions.

Water:

In aquatic environments, DHpP will predominantly be associated with suspended solids and sediment. Volatilization from water surfaces is expected to be a slow process, with estimated half-lives of 20 days in a model river and 150 days in a model lake.[1] However, this process is likely attenuated by adsorption to particulate matter.

Bioaccumulation:

The high Log Kow of DHpP suggests a significant potential for bioaccumulation in aquatic organisms. However, metabolic processes can reduce the extent of bioaccumulation. Bioconcentration factor (BCF) values for a mixture of di(heptyl,nonyl,undecyl)phthalate were found to be low, in the range of 0.9 to 16.7, suggesting that bioconcentration in aquatic organisms may be low.[1]

Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is considered a major pathway for the environmental degradation of phthalate esters. The general mechanism involves the stepwise hydrolysis of the ester bonds by microbial enzymes, such as esterases and lipases.

The proposed biodegradation pathway for this compound, based on the degradation of other phthalates, is as follows:

-

Initial Hydrolysis: this compound is first hydrolyzed to monoheptyl phthalate (MHpP) and heptanol.

-

Second Hydrolysis: Monoheptyl phthalate is further hydrolyzed to phthalic acid and another molecule of heptanol.

-

Aromatic Ring Cleavage: Phthalic acid, a central intermediate in the degradation of many phthalates, can then be further metabolized by microorganisms. Under aerobic conditions, phthalic acid is typically hydroxylated and subsequently undergoes ring cleavage to form aliphatic compounds that can enter central metabolic pathways like the Krebs cycle. Under anaerobic conditions, the pathway can proceed via decarboxylation to benzoyl-CoA.

Photodegradation

In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 22 hours.[1] DHpP contains chromophores that can absorb sunlight at wavelengths greater than 290 nm, suggesting that direct photolysis may also contribute to its degradation in the environment.[1]

Hydrolysis

Abiotic hydrolysis of this compound is generally a slow process under environmentally relevant pH conditions. The estimated hydrolysis half-lives are 3.4 years at pH 7 and 130 days at pH 8.[1] This indicates that hydrolysis is not a significant degradation pathway compared to biodegradation.

Quantitative Degradation Data

Quantitative data on the degradation of this compound are limited. Most available data are estimations or from studies on mixtures of phthalates.

| Degradation Process | Parameter | Value | Environmental Compartment | Reference |

| Biodegradation | Half-life (for di(heptyl,nonyl,undecyl)phthalate mixture) | 6 - 8 days | River water | [1] |

| Atmospheric Photodegradation | Half-life (vapor-phase reaction with OH radicals) | 22 hours | Atmosphere | [1] |

| Hydrolysis | Half-life (pH 7) | 3.4 years | Water | [1] |

| Hydrolysis | Half-life (pH 8) | 130 days | Water | [1] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not well-documented in publicly available literature. However, standardized methods for assessing the environmental fate and toxicity of chemicals, such as those from the Organisation for Economic Co-operation and Development (OECD), are applicable. Below are conceptual workflows for key experimental studies.

Biodegradation in Soil

A typical soil biodegradation study would involve treating soil samples with a known concentration of DHpP and monitoring its disappearance over time. Key parameters to control include temperature, moisture content, and aeration. The concentration of DHpP and its potential metabolites, such as monoheptyl phthalate and phthalic acid, would be measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Aquatic Toxicity Testing

Aquatic toxicity tests are essential for determining the potential harm of DHpP to aquatic life. Standardized tests, such as those using the water flea (Daphnia magna) or zebrafish (Danio rerio), are commonly employed. These tests involve exposing the organisms to a series of DHpP concentrations and observing specific endpoints like mortality, immobilization, or reproductive success. The results are typically expressed as the median effective concentration (EC50) or median lethal concentration (LC50).

Conclusion

This compound, like other phthalate esters, is subject to environmental degradation, with biodegradation being the most significant pathway. Its high potential for sorption to soil and sediment and low water solubility limit its mobility in the environment. While its bioaccumulation potential is predicted to be high based on its Log Kow, metabolic processes may reduce its actual bioconcentration in organisms. Quantitative data on the degradation rates and toxicity of DHpP are still limited, and further research is needed to fully characterize its environmental risk profile. The use of standardized testing protocols is crucial for generating reliable and comparable data on the environmental fate and effects of this compound.

References

Solubility of Diheptyl phthalate in organic solvents

An In-depth Technical Guide to the Solubility of Diheptyl Phthalate (B1215562) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Diheptyl phthalate, with its large non-polar alkyl chains and a polar aromatic ester core, exhibits a nuanced solubility profile. It is generally characterized as having low solubility in water and good solubility in non-polar organic solvents.[1][2]

Qualitative Solubility of this compound

While precise quantitative data is limited, the following table summarizes the qualitative solubility of this compound in various organic solvents based on available information.

| Solvent Class | Specific Solvent | Solubility | Reference |

| Hydrocarbons | |||

| Benzene | Soluble | [3] | |

| Toluene | Soluble | [3] | |

| Petrol | Soluble | [3] | |

| Kerosene | Soluble | ||

| Mineral Oils | Soluble | ||

| Chlorinated Solvents | Chloroform | Slightly Soluble | |

| Alcohols | Methanol | Slightly Soluble | |

| Ethanol | Highly Soluble | ||

| Ethers | General Ethers | Expected to be soluble | General chemical principles |

| Ketones | General Ketones | Expected to be soluble | General chemical principles |

| Esters | General Esters | Soluble | Phthalate esters are generally soluble in other esters |

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for generating reliable solubility data. The following methodologies are based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

General Experimental Workflow

The determination of solubility in organic solvents typically follows a systematic approach to ensure accuracy and reproducibility. The workflow diagram below illustrates the key steps involved.

Caption: A logical workflow for the experimental determination of solubility.

Key Methodologies

1. Flask Method (Shake-Flask Method)

This is a widely used technique for determining the solubility of substances.

-

Principle: A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically.

-

Apparatus:

-

Constant temperature water bath or incubator

-

Mechanical shaker or magnetic stirrer

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric glassware

-

Analytical instrument (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC))

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass flask.

-

Seal the flask and place it in a constant temperature bath equipped with a shaker or stirrer.

-

Agitate the mixture for a sufficient period to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Once equilibrium is achieved, cease agitation and allow the solution to stand at the constant temperature to allow for phase separation.

-

Carefully separate the saturated solution from the undissolved this compound by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Accurately dilute an aliquot of the clear, saturated solution with the pure solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as GC-MS or HPLC.

-

Calculate the original solubility based on the dilution factor.

-

2. Column Elution Method

This method is suitable for substances with low to moderate solubility.

-

Principle: The solvent is passed through a column packed with an inert support material coated with an excess of this compound. The eluate is collected, and the concentration is measured until it becomes constant, indicating saturation.

-

Apparatus:

-

Glass column with a stopcock

-

Inert support material (e.g., glass beads, celite)

-

Constant temperature jacket for the column

-

Pump for controlled solvent delivery

-

Fraction collector

-

Analytical instrument (GC-MS or HPLC)

-

-

Procedure:

-

Prepare the column by packing it with the inert support material that has been coated with an excess of this compound.

-

Maintain the column at a constant temperature using a water jacket.

-

Pump the organic solvent through the column at a slow, constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction.

-

Continue the elution until the concentration of this compound in the eluate reaches a plateau, which represents the saturation solubility.

-

Analytical Techniques for Concentration Measurement

The accurate determination of this compound concentration is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods.

-

GC-MS: This technique offers high sensitivity and selectivity. A specific mass-to-charge ratio (m/z) ion unique to this compound is monitored for quantification.

-

HPLC: Typically coupled with a UV detector, HPLC is also a robust method for quantifying this compound. The wavelength for detection should be optimized for maximum absorbance.

For both methods, a calibration curve must be prepared using standard solutions of this compound of known concentrations in the solvent of interest.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide estimations of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that can be used to predict activity coefficients, which are then used to calculate solubility. The UNIFAC model breaks down molecules into their constituent functional groups and uses experimentally derived interaction parameters between these groups to predict the properties of mixtures. While powerful, the accuracy of such predictions depends on the availability and quality of the group interaction parameters.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and its solubility behavior, which in turn influences its applications and environmental fate.

Caption: Relationship between properties, solubility, and implications.

Conclusion

This guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains sparse, the qualitative information and the detailed experimental and theoretical frameworks presented here offer valuable tools for researchers, scientists, and drug development professionals. The generation of precise solubility data through standardized experimental protocols is a critical step for the informed use of this important industrial chemical.

References

An In-depth Technical Guide to the Molecular Structure and Isomers of Diheptyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomers, and physicochemical properties of diheptyl phthalate (B1215562). It includes detailed experimental protocols for its synthesis and analysis, and explores its metabolic pathways and interactions with key cellular signaling cascades.

Molecular Structure and Isomers

Diheptyl phthalate (DHP) is a diester of phthalic acid with the general chemical formula C₂₂H₃₄O₄ and a molecular weight of approximately 362.5 g/mol .[1][2] The core structure consists of a benzene (B151609) ring with two adjacent carboxylate groups, which are esterified with two heptyl alcohol molecules. The complexity of DHP arises from the numerous structural isomers of the heptyl (C₇H₁₅OH) side chains.[3]

The term "this compound" can refer to a variety of compounds depending on the isomeric form of the heptyl groups. The most common isomer is di-n-heptyl phthalate (DnHP) , where both alkyl chains are linear heptyl groups.[1] However, numerous branched isomers exist, arising from the various structural isomers of heptanol (B41253).

There are four primary straight-chain isomers of heptanol (1-heptanol, 2-heptanol, 3-heptanol, and 4-heptanol) and a multitude of branched-chain isomers, including methylhexanols, ethylpentanols, and dimethylpentanols.[4] Consequently, this compound can exist as a complex mixture of these isomers. A commercially important example is diisoheptyl phthalate (DIHP) , which is typically a mixture of compounds, predominantly consisting of various isoheptyl esters of phthalic acid, such as bis(5-methylhexyl) phthalate. Another example is di-(2-propylheptyl) phthalate (DPHP), derived from the branched alcohol 2-propylheptanol.

The specific isomerism of the alkyl chains significantly influences the physicochemical properties and biological activity of the this compound molecule.

Structural Isomers of Heptanol

The diversity of this compound isomers stems from the various structural isomers of heptanol. Some of the common heptanol isomers include:

-

Straight-chain isomers:

-

1-Heptanol

-

2-Heptanol

-

3-Heptanol

-

4-Heptanol

-

-

Branched-chain isomers (Examples):

-

2-Methyl-1-hexanol

-

3-Methyl-1-hexanol

-

4-Methyl-1-hexanol

-

5-Methyl-1-hexanol

-

2-Ethyl-1-pentanol

-

2-Propyl-1-butanol

-

Each of these alcohols can be used in the esterification process to produce a specific this compound isomer.

Physicochemical Properties

The physicochemical properties of this compound vary depending on the specific isomer. The data presented below is for di-n-heptyl phthalate, the most well-characterized isomer.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄O₄ | |

| Molecular Weight | 362.50 g/mol | |

| CAS Number | 3648-21-3 | |

| IUPAC Name | diheptyl benzene-1,2-dicarboxylate | |

| Appearance | Colorless to pale yellow, oily liquid | |

| Density | ~0.988 g/cm³ at 25°C | |

| Boiling Point | 195 °C at 0.04 mmHg | |

| Melting Point | < -40 °C | |

| Flash Point | 211.3 ± 8.5 °C | |

| Water Solubility | Very low | |

| Refractive Index | n20/D 1.485 |

Experimental Protocols

Synthesis of this compound Isomers

A general method for the synthesis of this compound isomers is the esterification of phthalic anhydride (B1165640) with the corresponding heptanol isomer. The reaction typically proceeds in two stages: a rapid, non-catalytic formation of the monoester, followed by a slower, catalyzed conversion to the diester.

Materials:

-

Phthalic anhydride

-

Appropriate heptanol isomer (e.g., n-heptanol, 2-propylheptanol)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or an organometallic catalyst (e.g., tetrabutyl titanate)

-

Solvent (optional, e.g., toluene (B28343) to aid in azeotropic removal of water)

-

Sodium bicarbonate or sodium carbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure (General):

-

Monoester Formation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using azeotropic removal of water), combine phthalic anhydride and a slight molar excess of the heptanol isomer. Heat the mixture with stirring. The formation of the monoester is typically rapid and occurs as the phthalic anhydride dissolves.

-

Diester Formation: Once the monoester is formed, add the catalyst to the reaction mixture. Increase the temperature to promote the second esterification reaction. The reaction temperature can range from 130 to 240°C depending on the catalyst and reactants.

-

Water Removal: Continuously remove the water formed during the reaction using the Dean-Stark trap or by operating under a partial vacuum to drive the equilibrium towards the product.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is close to zero.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid catalyst by washing with a sodium bicarbonate or sodium carbonate solution.

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Analytical Methods for Isomer Separation and Quantification

The analysis of this compound and its isomers is typically performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS is a powerful technique for the separation and identification of this compound isomers.

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

Mass spectrometer detector (Electron Ionization - EI)

Typical GC-MS Parameters:

-

Injector Temperature: 280-300°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60-100°C, hold for 1-2 minutes

-

Ramp: 10-20°C/min to 300-320°C

-

Final hold: 5-10 minutes

-

-

MS Detector:

-

Ion Source Temperature: 230-250°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-550

-

For quantification, Selected Ion Monitoring (SIM) mode can be used, monitoring the characteristic fragment ion at m/z 149 (phthalic anhydride ion) and molecular ions if present.

-

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent (e.g., hexane, dichloromethane).

-

For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

HPLC with UV detection is another common method for the analysis of phthalates.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18 or Phenyl-Hexyl)

Typical HPLC Parameters:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Flow Rate: 0.5-1.5 mL/min

-

Column Temperature: 30-40°C

-

Detection Wavelength: 225-230 nm

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm filter before injection.

Biological Pathways and Signaling

This compound, like other high-molecular-weight phthalates, undergoes metabolism in the body and can interact with various cellular signaling pathways.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver and intestines. The general pathway involves two main phases.

-

Phase I: Hydrolysis: The diester is first hydrolyzed by esterases and lipases to its monoester, monoheptyl phthalate, and a molecule of heptanol.

-